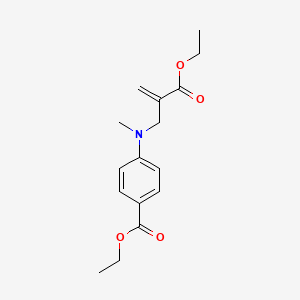
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate is a complex organic compound with a molecular formula of C16H21NO4. This compound contains a benzoate ester functional group, which is often found in various chemical and pharmaceutical applications. The structure includes an ethyl ester group, an allyl group, and a methylamino group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the alkylation of the resulting ethyl 4-aminobenzoate with 2-(ethoxycarbonyl)allyl chloride in the presence of a base such as sodium hydroxide. The final step involves the methylation of the amino group using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted benzoates and amines
Scientific Research Applications
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate involves its interaction with various molecular targets. The ester and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the allyl and methylamino groups.
Methyl 4-aminobenzoate: Similar to Ethyl 4-aminobenzoate but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(2-hydroxybenzylamino)benzoate: Contains a hydroxybenzylamino group instead of the ethoxycarbonylallyl group.
Uniqueness
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate is unique due to the presence of both the ethoxycarbonylallyl and methylamino groups, which provide distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
ethyl 4-[2-ethoxycarbonylprop-2-enyl(methyl)amino]benzoate |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)12(3)11-17(4)14-9-7-13(8-10-14)16(19)21-6-2/h7-10H,3,5-6,11H2,1-2,4H3 |
InChI Key |
JUNCIWWXBRJOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC(=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















